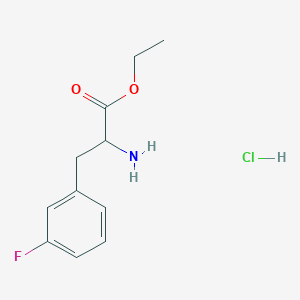

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 457654-51-2 . Its molecular weight is 247.7 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride exhibits polymorphism, presenting a challenge for analytical and physical characterization in pharmaceutical research. Two polymorphic forms have been characterized using spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), to identify subtle structural differences between them (Vogt et al., 2013).

Antitumor Activity of Amino Acid Ester Derivatives

A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to explore their antitumor activity. Among these, a derivative showed significant inhibitory effect against liver cancer BEL-7402, indicating potential for cancer treatment applications (Xiong et al., 2009).

Non-Hydrogen Bond Type Interactions

A unique C⋯π interaction of non-hydrogen bond type was discovered in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting novel electrostatic interactions which can be significant in the design of new pharmaceuticals (Zhang et al., 2012).

Corrosion Inhibition

Newly synthesized diamine derivatives have been investigated for their potential to inhibit the corrosion of mild steel in hydrochloric solution, offering applications in materials science and engineering (Herrag et al., 2010).

Supramolecular Assembly

The crystal structure and supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized, revealing a three-dimensional network governed by hydrogen bonds and π⋯π stacking interactions. This study provides insights into the design of molecular materials with specific properties (Matos et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride are currently unknown .

Mode of Action

It is known that the compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which could potentially be the case for this compound .

Propriétés

IUPAC Name |

ethyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBAULNCDHDSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)

![N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2750511.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2750520.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)

![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)

![3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2750527.png)